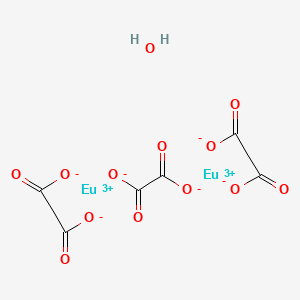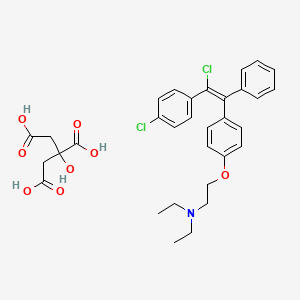
草酸铕(III)水合物
描述
Europium(III) oxalate hydrate is a chemical compound composed of europium, oxalic acid, and water molecules. The general formula for this compound is Eu₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules. Europium is a rare earth element, and its compounds are known for their unique luminescent properties, making them valuable in various scientific and industrial applications.
科学研究应用
Europium(III) oxalate hydrate has several applications in scientific research:
Luminescent Materials: Due to its unique luminescent properties, it is used in the production of red phosphors for white LEDs.
Nanoparticles: Europium oxalate hydrate nanoparticles exhibit line emission when excited by a light source, making them useful in various optical applications.
Rare Earth Extraction: The compound is used in hydrometallurgical processes for the extraction of rare earth elements from high-polluted wastes.
作用机制
Target of Action
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . The primary targets of this compound are the Eu 3+ cations . These cations play a crucial role in the formation of the compound when an excess of oxalate is added to a hot solution of Eu 3+ cations .
Mode of Action
The interaction of Europium(III) oxalate hydrate with its targets results in the formation of a precipitate of Eu 2 (C 2 O 4) 3 ⋅ 10H 2 O . This precipitate is then dried in a desiccator . The compound’s mode of action is primarily physical, involving the precipitation of europium cations with oxalate anions.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of europium oxalate hydrate microparticles . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products have been studied .
Pharmacokinetics
It’s known that the compound is a colorless solid and has a solubility in water of 138 mg·l −1 .
Result of Action
The primary result of the action of Europium(III) oxalate hydrate is the formation of a precipitate, which can be used in various applications. For instance, Europium(III) oxide (Eu 2 O 3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu 2 (C 2 O 4) 3 · 10H 2 O occurs below 200 °C . The decomposition of this compound takes place in two stages, the first at 350 °C and the second at about 620 °C .
Action Environment
The action of Europium(III) oxalate hydrate is influenced by several environmental factors. For instance, the feed flow ratios of nitric acid and oxalic acid determine the morphology and particle size distribution due to affecting the mixing degree and phase composition of the precipitation reaction . Additionally, the reaction temperatures also affect the formation of the compound .
生化分析
Biochemical Properties
Europium(III) oxalate hydrate plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, europium(III) oxalate hydrate can act as a phosphor activator, enhancing the fluorescence properties of certain proteins and enzymes . This interaction is crucial for applications in bioimaging and biosensing, where the fluorescence properties of biomolecules are utilized for detection and analysis.
Cellular Effects
The effects of europium(III) oxalate hydrate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that europium(III) oxalate hydrate can be internalized by cancer cells, where it exhibits high fluorescence signals, making it useful for cellular imaging . Additionally, it has been observed to induce cell apoptosis and necrosis when loaded with anticancer drugs, highlighting its potential in cancer therapy .
Molecular Mechanism
At the molecular level, europium(III) oxalate hydrate exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. For example, the binding of europium(III) oxalate hydrate to proteins can result in changes in their conformation, affecting their activity . Additionally, it can inhibit or activate enzymes, leading to alterations in metabolic pathways and gene expression. These molecular interactions are critical for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
The stability and degradation of europium(III) oxalate hydrate over time are important factors in laboratory settings. The compound’s effects on cellular function can change over time due to its stability and degradation. Studies have shown that europium(III) oxalate hydrate exhibits excellent thermal stability, maintaining its structure and function over extended periods . Long-term exposure to the compound can lead to changes in cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of europium(III) oxalate hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging applications. At high doses, it can cause toxic or adverse effects, including cell damage and apoptosis . Understanding the dosage effects is crucial for determining the safe and effective use of europium(III) oxalate hydrate in biomedical applications.
Metabolic Pathways
Europium(III) oxalate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. For instance, the compound’s interaction with oxalic acid can lead to the formation of europium oxalate complexes, which play a role in metabolic processes . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of europium(III) oxalate hydrate within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is important for optimizing the use of europium(III) oxalate hydrate in biomedical applications.
Subcellular Localization
Europium(III) oxalate hydrate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in biochemical processes, as it determines the compound’s interaction with biomolecules and its overall effect on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Europium(III) oxalate hydrate can be synthesized by adding an excess of oxalic acid to a hot solution containing europium(III) ions (Eu³⁺). The reaction results in the precipitation of europium(III) oxalate hydrate, which can be filtered and dried in a desiccator .
Industrial Production Methods: In industrial settings, a continuous morphology-controllable precipitation strategy is employed. This involves using a microchannel reactor where the flow ratio between raw materials, such as nitric acid and oxalic acid, is carefully controlled. This method allows for the production of europium oxalate hydrate microparticles with a consistent size distribution and morphology .
Types of Reactions:
Dehydration: Europium(III) oxalate hydrate undergoes dehydration below 200°C, resulting in the formation of anhydrous europium(III) oxalate.
Thermal Decomposition: The compound decomposes in two stages, first at 350°C and then at about 620°C, ultimately forming europium(III) oxide (Eu₂O₃).
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of europium(III) oxalate hydrate.
Nitric Acid: Utilized in industrial production methods to control the morphology of the precipitate.
Major Products Formed:
Europium(III) Oxide (Eu₂O₃): Formed through the thermal decomposition of europium(III) oxalate hydrate.
相似化合物的比较
Europium(II) Oxalate: Another compound of europium and oxalic acid, but with europium in the +2 oxidation state.
Europium(III) Nitrate: A compound where europium is bonded to nitrate ions.
Europium(III) Chloride: A compound where europium is bonded to chloride ions.
Uniqueness: Europium(III) oxalate hydrate is unique due to its specific luminescent properties and its ability to form stable hydrates with varying numbers of water molecules. This makes it particularly valuable in applications requiring precise control over luminescent characteristics .
属性
IUPAC Name |
europium(3+);oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMNFRIKCFDGT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Eu2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952799 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304675-55-6 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)
